molecular formula C5H9NO B13903618 5-Oxabicyclo[2.1.1]hexan-2-amine

5-Oxabicyclo[2.1.1]hexan-2-amine

Cat. No.: B13903618
M. Wt: 99.13 g/mol
InChI Key: LMNNLQNZNMAFPB-UHFFFAOYSA-N
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Description

5-Oxabicyclo[2.1.1]hexan-2-amine: is a bicyclic amine compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework. This compound is part of the broader class of bicyclo[2.1.1]hexanes, which are known for their rigidity and three-dimensional shape, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxabicyclo[2.1.1]hexan-2-amine typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure. This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable photochemical processes. These processes can be adapted for large-scale production by optimizing reaction conditions such as light intensity, reaction time, and the use of suitable catalysts .

Chemical Reactions Analysis

Types of Reactions: 5-Oxabicyclo[2.1.1]hexan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized bicyclic compounds .

Scientific Research Applications

Chemistry: 5-Oxabicyclo[2.1.1]hexan-2-amine is used as a building block in organic synthesis. Its rigid structure and unique functional groups make it valuable for constructing complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored as a bioisostere for ortho- and meta-substituted benzenes. This substitution can improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability .

Industry: The compound is also used in the development of agrochemicals. Its incorporation into the structure of agrochemicals can enhance their efficacy and environmental stability .

Mechanism of Action

The mechanism of action of 5-Oxabicyclo[2.1.1]hexan-2-amine involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

    2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the position of the oxygen atom.

    Bicyclo[2.1.1]hexanes: These compounds lack the oxygen atom but have a similar rigid framework.

Uniqueness: 5-Oxabicyclo[2.1.1]hexan-2-amine is unique due to the presence of the oxygen atom within the bicyclic structure. This feature can influence its chemical reactivity and biological activity, making it distinct from other bicyclic compounds .

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

5-oxabicyclo[2.1.1]hexan-2-amine

InChI

InChI=1S/C5H9NO/c6-4-1-3-2-5(4)7-3/h3-5H,1-2,6H2

InChI Key

LMNNLQNZNMAFPB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1N)O2

Origin of Product

United States

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